Phenylphosphine is a colorless liquid known for its intense penetrating odor. It is the phosphorus analog of aniline and belongs to the class of primary phosphines. The compound is characterized by its high oxidizability and reactivity, particularly in the presence of moisture or acids, which can lead to the generation of toxic phosphine gas. Its physical properties include a boiling point of approximately 160–162 °C and a density greater than that of water .
Phenylphosphine is a hazardous compound due to several factors:
Safety precautions when handling phenylphosphine include:
Phenylphosphine exhibits notable biological activity. Studies indicate that it can affect blood composition, potentially leading to anemia and other hematological changes upon exposure. Symptoms in animal models include loss of appetite, diarrhea, and dermatitis. The compound has been shown to target multiple organ systems, including the central nervous system and reproductive system .
Phenylphosphine can be synthesized through several methods:
Phenylphosphine finds diverse applications:
Research on phenylphosphine's interactions highlights its reactivity with moisture, acids, and oxidizers. Its phosphide form can generate toxic phosphine gas upon contact with water or acidic conditions. Furthermore, phenylphosphine's ability to form complexes with metals has been extensively studied for its implications in catalysis and material science .
Phenylphosphine shares similarities with various other organophosphorus compounds. Below is a comparison highlighting its uniqueness:
Compound | Formula | Key Characteristics |
---|---|---|
Triphenylphosphine | C₁₈H₁₅P | Commonly used as a reagent; less volatile than phenylphosphine. |
Diphenylphosphine | C₁₄H₁₅P | Used in organic synthesis; more stable than phenylphosphine. |
Phenyldiphenylphosphine | C₁₈H₁₅P | Exhibits similar reactivity but has different steric properties. |
Phosphaalkenes | Variable | Reactive intermediates in organic synthesis; differ in bonding structure. |
Phenylphosphine stands out due to its high reactivity and ability to serve as both a ligand and a precursor for diverse chemical syntheses.
The phosphorus atom in phenylphosphine possesses the electronic configuration [Ne] 3s² 3p³, providing five valence electrons for bonding interactions [2]. Unlike nitrogen-containing analogs, phosphorus in phenylphosphine does not undergo significant hybridization, with bonding occurring through pure p-orbitals [3] [4]. This deviation from conventional hybridization theory is explained by Drago's Rule, which states that hybridization is unlikely when the central atom belongs to the third period or higher, possesses lone pairs, and the terminal atoms have electronegativity lower than carbon [3].
Phenylphosphine adopts a trigonal pyramidal geometry around the phosphorus center, consistent with the presence of three bonding pairs and one lone pair of electrons [5]. The molecular structure exhibits characteristic bond parameters that reflect the unique electronic environment of the phosphorus atom.
Bond Type | Length (Å) | Angle (°) | Reference Source |
---|---|---|---|
P-H | 1.42 (estimated) | - | Based on phosphine analogs [6] |
P-C | 1.834-1.917 | - | Literature range for phenylphosphines [7] |
H-P-H | - | 93.5 (estimated) | Based on phosphine structure [6] |
C-P-H | - | 98.8-104.4 | Varies with substitution [8] [9] |
The phosphorus-carbon bond in phenylphosphine exhibits significant covalent character, with bond lengths ranging from 1.834 to 1.917 Å depending on the specific molecular environment [7]. The phosphorus-hydrogen bonds maintain lengths similar to those found in simple phosphines, approximately 1.42 Å [6]. The lone pair electrons on phosphorus primarily occupy the 3s orbital, contributing to the compound's nucleophilic character and its ability to function as a Lewis base [10].
The molecular orbital analysis reveals that the highest occupied molecular orbital is predominantly localized on the phosphorus lone pair, while the lowest unoccupied molecular orbital involves antibonding interactions between phosphorus and the phenyl ring [11]. This electronic arrangement influences the compound's reactivity patterns and spectroscopic properties.
The carbon-13 nuclear magnetic resonance spectrum of phenylphosphine exhibits characteristic splitting patterns due to carbon-phosphorus scalar coupling interactions [12]. The ipso carbon directly bonded to phosphorus appears at approximately 120.1 parts per million with a two-bond coupling constant of 4.8 hertz [12]. The aromatic carbons in the phenyl ring display typical chemical shifts between 128 and 134 parts per million, with progressive coupling constants decreasing as the distance from phosphorus increases [12].
Carbon Position | Chemical Shift (ppm) | Coupling Constant (Hz) | Coupling Type |
---|---|---|---|
Ipso (C₁) | 120.1 | 4.8 | ²J(CP) |
Ortho (C₂,C₆) | 128-134 | Variable | ³J(CP) |
Meta (C₃,C₅) | 128-134 | Variable | ⁴J(CP) |
Para (C₄) | 128-134 | Variable | ⁵J(CP) |
Phosphorus-31 nuclear magnetic resonance spectroscopy provides direct information about the phosphorus environment in phenylphosphine [13]. The chemical shift range for phosphorus compounds extends from approximately 250 parts per million downfield to -250 parts per million upfield relative to 85% phosphoric acid [13]. When phenylphosphine coordinates to metal centers, the phosphorus signal typically appears around 56 parts per million, indicating coordination-induced deshielding effects [14].
The infrared spectrum of phenylphosphine displays characteristic absorption bands that provide structural information about both the phosphine and aromatic components [15] [16]. The phosphorus-hydrogen stretching vibrations appear in the region between 2280 and 2320 wavenumbers, representing one of the most diagnostic features of the spectrum [15] [16].
Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |
---|---|---|---|
P-H stretch | 2280-2320 | P-H stretching | Strong |
C-H aromatic | 3000-3100 | Aromatic C-H stretch | Medium |
C=C aromatic | 1450-1600 | Aromatic C=C stretch | Strong |
C-H out-of-plane | 700-800 | Aromatic deformation | Strong |
P-C stretch | 1050-1200 | P-C stretching | Medium |
The aromatic region of the spectrum exhibits typical phenyl group absorptions, including carbon-hydrogen stretching vibrations between 3000 and 3100 wavenumbers and carbon-carbon stretching modes between 1450 and 1600 wavenumbers [15] [16]. The out-of-plane bending vibrations of the aromatic hydrogens appear as strong absorptions between 700 and 800 wavenumbers [15] [16].
The ultraviolet-visible absorption spectrum of phenylphosphine reveals electronic transitions characteristic of both the phosphine functionality and the aromatic phenyl group [17]. The spectrum exhibits two primary absorption features: a strong π→π* transition at approximately 277 nanometers and a weaker n→π* transition at 460 nanometers [17].
The strong absorption at 277 nanometers corresponds to π→π* electronic transitions within the phenyl ring system, while the weaker absorption at 460 nanometers arises from n→π* transitions involving the phosphorus lone pair electrons [17]. These spectroscopic features provide valuable information about the electronic structure and can be used for analytical identification and quantification purposes.
Phenylphosphine exhibits limited thermal stability, with decomposition occurring above 450°C according to thermogravimetric analysis studies [18] [19]. The thermal decomposition process involves catastrophic weight loss and is influenced by the presence of oxygen [18]. Under nitrogen atmosphere, the compound shows greater thermal stability compared to air conditions, indicating that oxidative processes contribute significantly to thermal degradation [18].
The activation energy for thermal decomposition has been determined through Ozawa's integral method, providing quantitative measures of the thermal stability [18]. The decomposition mechanism involves cleavage of phosphorus-carbon bonds and formation of volatile phosphorus-containing fragments [18].
Phenylphosphine demonstrates high susceptibility to oxidation, readily reacting with atmospheric oxygen to form the corresponding phosphine oxide [1] [20]. This oxidation reaction proceeds rapidly under ambient conditions and represents a major pathway for compound degradation [1] [20]. The oxidation process involves addition of oxygen to the phosphorus lone pair, resulting in the formation of a phosphorus-oxygen double bond [1].
Reaction Type | Product | Conditions | Rate |
---|---|---|---|
Air oxidation | Phenylphosphine oxide | Ambient air | Rapid |
Moisture reaction | Phosphinic acid derivatives | Aqueous conditions | Moderate |
Thermal decomposition | Mixed phosphorus fragments | >450°C | Temperature dependent |
Quantum chemical calculations using density functional theory methods have determined the proton affinity of phenylphosphine to be 863 ± 10 kilojoules per mole [21] [22] [23]. This high proton affinity reflects the strong nucleophilic character of the phosphorus lone pair and explains the compound's ability to function as a Lewis base in coordination chemistry [23].
The methyl cation affinity has been calculated as 515 ± 12 kilojoules per mole, indicating the compound's capacity for alkylation reactions at the phosphorus center [23]. These thermodynamic parameters provide quantitative measures of the compound's reactivity toward electrophilic species.
The reactivity of phenylphosphine is dominated by the nucleophilic character of the phosphorus lone pair [24]. The compound readily undergoes substitution reactions, coordination to metal centers, and addition reactions with electrophilic species [25] [24]. The presence of the phenyl group modulates the electronic properties of the phosphine, generally reducing the basicity compared to simple alkyl phosphines while maintaining significant nucleophilic reactivity [22].
Halogenation reactions of phenylphosphine derivatives show position-dependent effects, with meta-substitution causing the largest reduction in proton affinity (19 kilojoules per mole for fluorine substitution) [21]. These substituent effects follow predictable electronic patterns and can be correlated with Hammett substituent constants [22].
The compound's tendency toward phosphorus-carbon bond cleavage under certain conditions represents an important degradation pathway [24]. This bond cleavage can occur through oxidative addition mechanisms involving metal centers or through thermal processes at elevated temperatures [24].
The synthesis of phenylphosphine through the reduction of dichlorophenylphosphine represents the most widely employed industrial methodology for producing this important organophosphorus compound. This approach capitalizes on the readily available starting material and the well-established reduction chemistry of phosphorus halides [1] [2].
Lithium aluminum hydride has emerged as the premier reducing agent for the conversion of dichlorophenylphosphine to phenylphosphine, offering excellent yields and reliable reaction conditions. The stoichiometric reaction proceeds according to the following equation [2]:
LiAlH₄ + 2C₆H₅PCl₂ → 2C₆H₅PH₂ + Li⁺ + Al³⁺ + 4Cl⁻
The optimized synthetic protocol involves the careful addition of dichlorophenylphosphine to a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran at temperatures maintained between 5 and 20 degrees Celsius [3]. The reaction mixture requires overnight stirring at ambient temperature to ensure complete reduction, followed by cautious hydrolysis through dropwise addition of water at temperatures below 10 degrees Celsius [3].
Research findings demonstrate that phenylphosphine diethyl phosphonate reduction using lithium aluminum hydride achieves yields of 74 percent when conducted in diethyl ether under controlled conditions [3]. The reaction mechanism involves the formation of an aluminum hydride complex intermediate, which subsequently transfers hydride ions to the phosphorus center, displacing the chloride substituents [4].
Critical reaction parameters include the maintenance of an inert atmosphere throughout the procedure to prevent oxidation of both the reducing agent and the product. The workup procedure involves filtration of aluminum salts, washing with anhydrous ether, and distillation of the crude product under reduced pressure [3]. The final phenylphosphine product exhibits a boiling point of 93 degrees Celsius at 100 Torr and requires storage under nitrogen to prevent atmospheric oxidation [2].
The development of alternative reducing systems has focused on addressing the limitations associated with lithium aluminum hydride, particularly its pyrophoric nature and high cost in industrial applications. Sodium metal reduction represents a viable alternative methodology, offering comparable yields under milder handling conditions [5].
The sodium metal reduction protocol employs finely dispersed metallic sodium in an inert hydrocarbon medium, achieving phenylphosphine yields ranging from 85 to 90 percent [6]. This approach eliminates the need for expensive lithium reagents while maintaining excellent product purity. The reaction proceeds through electron transfer mechanisms, generating sodium chloride as the primary byproduct [6].
Silane-based reducing systems have gained considerable attention due to their compatibility with large-scale operations and reduced safety concerns. Trichlorosilane reduction of phosphine oxides offers yields between 70 and 85 percent under ambient temperature conditions [7]. The mechanism involves silane attack on activated phosphine oxides, facilitating oxygen removal through silicon-oxygen bond formation [7].
Polymethylhydrosiloxane and tetramethyldisiloxane represent environmentally friendly alternatives that address sustainability concerns in industrial phosphine synthesis [7]. These reagents exhibit lower toxicity profiles compared to traditional metal hydrides while maintaining acceptable reaction rates. However, their reduced reactivity necessitates longer reaction times, typically requiring 4 to 8 hours for completion [8].
Hexachlorodisilane has emerged as a particularly effective metal-free reducing agent, capable of achieving 80 to 95 percent yields in the reduction of phosphine oxides to phosphines [9]. The methodology employs dichloromethane as the reaction medium and operates through a chloride anion-mediated mechanism involving silicon-chlorine bond formation [9].
Solvent system optimization has revealed that 2-methyltetrahydrofuran serves as an effective replacement for traditional ethereal solvents, offering improved sustainability credentials while maintaining comparable reaction efficiency [10]. This biobased solvent demonstrates enhanced stability toward lithium reagent-mediated decomposition, exhibiting a half-life of 130 minutes compared to 10 minutes for tetrahydrofuran at 35 degrees Celsius [11].
The transition from laboratory-scale synthesis to industrial production of phenylphosphine encounters significant technical and economic obstacles that require comprehensive process engineering solutions. The primary challenges encompass raw material procurement, process safety management, environmental compliance, and economic viability considerations [12] [13].
Raw material cost represents a fundamental economic constraint in phenylphosphine manufacturing. The dependence on lithium aluminum hydride as the primary reducing agent creates substantial cost pressures, as this reagent commands premium pricing due to its specialized production requirements [14]. The phosphorus supply chain vulnerability further compounds these economic challenges, with geopolitical factors affecting the availability and pricing of phosphate rock-derived starting materials [14].
Process safety considerations assume critical importance due to the pyrophoric nature of lithium aluminum hydride and the exothermic character of the reduction reactions [13]. Industrial facilities must implement continuous monitoring systems, specialized handling equipment, and comprehensive emergency response protocols to mitigate the risks associated with spontaneous ignition and thermal runaway scenarios [13]. The Pennsylvania incident referenced in scale-up literature underscores the potentially catastrophic consequences of inadequate safety planning in chemical process intensification [13].
Heat transfer limitations present significant engineering challenges in large-scale reactor design. The highly exothermic nature of hydride reduction reactions necessitates sophisticated cooling systems capable of managing rapid heat generation while maintaining reaction selectivity [13]. Mass transfer considerations become increasingly complex as reaction volumes increase, requiring careful optimization of mixing parameters and reactor geometry to ensure uniform reagent distribution [13].
Environmental impact assessment reveals substantial challenges related to solvent consumption and waste generation. The high process mass intensity characteristic of current phenylphosphine synthesis methodologies results in significant quantities of organic waste requiring specialized treatment [15]. Solvent recovery and recycling systems represent essential components of economically viable industrial processes, necessitating substantial capital investment in distillation and purification infrastructure [16].
The economic viability of industrial phenylphosphine production depends critically on process optimization strategies that address the inherent inefficiencies of current synthetic methodologies. The high process mass intensity, estimated to exceed 13,000 for solid-phase peptide synthesis applications utilizing phenylphosphine derivatives, compares unfavorably with small molecule pharmaceuticals exhibiting process mass intensities between 168 and 308 [15].
Scale-up complexity manifests through the non-linear scaling relationships that characterize chemical processes. The equipment requirements for industrial phenylphosphine production necessitate specialized reactor designs capable of handling air-sensitive materials under rigorously inert atmospheres [13]. Infrastructure upgrades for large-scale production include nitrogen supply systems, specialized storage facilities for pyrophoric reagents, and comprehensive analytical monitoring capabilities [13].
The purification and isolation of phenylphosphine requires specialized methodologies that address the compound's inherent air sensitivity and tendency toward oxidative degradation. The development of effective purification protocols represents a critical aspect of industrial phenylphosphine production, directly impacting product quality and economic viability [17].
Distillation represents the primary purification technique for phenylphosphine, capitalizing on the compound's volatility and the significant boiling point differences between the product and typical impurities. The optimal distillation conditions involve reduced pressure operation at 93 degrees Celsius under 100 Torr, minimizing thermal decomposition while achieving effective separation [18]. The distillation apparatus requires rigorous deoxygenation and maintenance of inert atmosphere conditions to prevent oxidative degradation during the purification process [18].
Research findings indicate that vacuum distillation achieves phenylphosphine purities between 95 and 98 percent when conducted under carefully controlled conditions [4]. The distillation process effectively removes residual dichlorophenylphosphine starting material, aluminum salt byproducts, and lower boiling point impurities. However, the thermal sensitivity of phenylphosphine necessitates careful temperature control to prevent decomposition reactions that generate phosphine oxides and other degradation products [18].
Crystallization methodologies have been developed for specific phenylphosphine derivatives and complexes, offering pathways to exceptionally high product purities exceeding 99 percent [19]. The crystallization approach requires identification of suitable solvent systems that promote selective crystallization of the desired product while maintaining chemical stability. Controlled cooling protocols and seeding techniques enhance crystal quality and minimize impurity incorporation [20].
Precipitation techniques serve specialized roles in phenylphosphine purification, particularly for the selective removal of triphenylphosphine oxide byproducts generated during synthetic operations. Zinc chloride precipitation in ethanol represents an effective methodology for triphenylphosphine oxide removal, achieving greater than 99 percent removal efficiency [21]. The precipitation approach capitalizes on the formation of stable zinc-phosphine oxide complexes that exhibit minimal solubility in alcoholic media [21].
Chromatographic purification techniques provide access to phenylphosphine products of exceptional purity, exceeding 99.5 percent when conducted under inert atmosphere conditions [17]. The chromatographic approach proves particularly valuable for analytical applications and specialized synthetic applications requiring ultrahigh purity starting materials. However, the complexity and cost associated with chromatographic purification limit its applicability to high-value, low-volume applications [17].
Extraction methodologies utilize phase separation principles to achieve selective purification of phenylphosphine from reaction mixtures. The approach capitalizes on the differential solubility characteristics of phenylphosphine and various impurities in carefully selected solvent systems. Aqueous-organic extraction protocols effectively remove ionic impurities and polar byproducts while maintaining product stability under controlled conditions [17].
Sublimation techniques offer specialized purification capabilities for specific phenylphosphine derivatives that exhibit appropriate vapor pressure characteristics. The sublimation approach provides access to exceptionally pure crystalline products through controlled vapor transport under reduced pressure conditions [20]. However, the limited applicability of sublimation restricts its use to specific compounds that possess suitable volatility properties [20].
The implementation of effective purification strategies requires comprehensive understanding of phenylphosphine stability characteristics and degradation pathways. Storage under nitrogen atmosphere represents an essential requirement for maintaining product quality, as atmospheric oxygen rapidly converts phenylphosphine to phosphine oxides [2]. The development of packaging and handling protocols that maintain inert atmosphere conditions throughout the supply chain represents a critical aspect of commercial phenylphosphine production [17].
Flammable;Acute Toxic;Irritant